2-Amino-1-(4-bromophenyl)-1-ethanol

説明

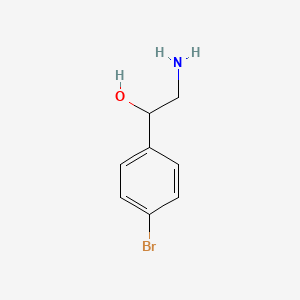

2-Amino-1-(4-bromophenyl)-1-ethanol is an organic compound with the molecular formula C8H10BrNO. It is a white to off-white solid that is used in various chemical and pharmaceutical applications. The compound is characterized by the presence of an amino group, a bromophenyl group, and an ethanol moiety, making it a versatile intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-bromophenyl)-1-ethanol typically involves the reaction of 4-bromobenzaldehyde with nitromethane to form 4-bromo-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-Amino-1-(4-bromophenyl)-

生物活性

2-Amino-1-(4-bromophenyl)-1-ethanol, with the chemical formula CHBrNO and a molecular weight of approximately 229.09 g/mol, is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a brominated phenyl group. This unique structure positions it as a significant candidate in pharmacological research, particularly concerning its interactions with biological systems and potential therapeutic applications.

The compound features:

- Amino Group : Contributes to basicity and potential interactions with biological receptors.

- Hydroxyl Group : Enhances solubility and may participate in hydrogen bonding.

- Brominated Phenyl Group : The para-bromine substituent influences both reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its pharmacological potential, particularly as an intermediate in synthesizing adrenergic agents. Its interactions with various enzymes and receptors have been documented, indicating its role in modulating physiological responses.

Key Findings on Biological Activity

- Pharmacological Applications : The compound has shown promise in studies focusing on adrenergic system modulation, which is critical for developing drugs targeting cardiovascular and neurological disorders.

- Enzyme Interactions : Investigations into its biochemical behavior reveal interactions with key enzymes involved in metabolic pathways, suggesting potential roles as enzyme inhibitors or modulators.

- Anticancer Potential : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties through mechanisms that involve apoptosis induction and cell cycle arrest in cancer cell lines .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Anticancer Activity : A recent study evaluated various derivatives of this compound against HCT116 colon carcinoma cells. Results indicated that certain derivatives exhibited significant antiproliferative effects, outperforming established chemotherapeutics like 5-fluorouracil with IC values lower than 5 μM .

- Molecular Docking Studies : In silico analyses have provided insights into the binding affinities of this compound to target proteins associated with cancer pathways. These studies suggest favorable pharmacokinetic profiles, enhancing its candidacy for further development as an anticancer agent .

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Amino-1-(3-bromophenyl)-1-ethanol | Bromine at meta position | Different receptor selectivity |

| 2-Amino-1-(4-chlorophenyl)-1-ethanol | Chlorine substituent instead of bromine | Potentially different biological activity |

| (1S)-2-Amino-1-(4-bromophenyl)ethanol HCl | Salt form enhancing solubility | Used more extensively in pharmaceutical formulations |

These comparisons highlight how variations in substituents can significantly influence biological activities and reactivities.

The mechanism by which this compound exerts its effects is multifaceted:

- Receptor Interaction : The amino group can form hydrogen bonds with active sites on receptors, while the bromine atom may enhance binding affinity through halogen bonding.

- Enzymatic Modulation : The compound's ability to interact with enzymes suggests it may act as an inhibitor or activator, influencing metabolic pathways relevant to disease states.

特性

IUPAC Name |

2-amino-1-(4-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETMUAMXYIIWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90547797 | |

| Record name | 2-Amino-1-(4-bromophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41147-82-4 | |

| Record name | α-(Aminomethyl)-4-bromobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41147-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-(4-bromophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。